B1576304 Jelleine-III

Jelleine-III

Cat. No.: B1576304
Attention: For research use only. Not for human or veterinary use.
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Description

Jelleine-III is a cationic oligopeptide composed of 9 amino acid residues (EPFKISIHL-NH2) that was first isolated from the royal jelly of the honeybee, Apis mellifera . It is generated from the proteolytic processing of the C-terminal region of Major Royal Jelly Protein 1 (MRJP-1) . With a net charge of +1 at physiological pH and containing 44% hydrophobic residues, it belongs to the jelleine family of antimicrobial peptides (AMPs) . This compound is part of a key area of research into insect-derived innate immune responses and new antimicrobial agents . While its analogues, Jelleine-I and Jelleine-II, have demonstrated promising broad-spectrum antimicrobial activity against various bacteria and fungi, this compound itself has shown more limited or no direct antimicrobial and antifungal potential in preclinical studies . This makes it a valuable tool for comparative research aimed at understanding the structure-activity relationships within this peptide family. Investigating the specific properties of this compound, in contrast to the more potent Jelleine-I, provides critical insights into how sequence variations affect mechanisms of action, such as membrane permeabilization and interaction with microbial envelopes . This peptide is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antibacterial

sequence

EPFKLSLHL

Origin of Product

United States

Isolation, Purification, and Initial Characterization Methodologies

Extraction and Fractionation Techniques from Biological Sources

Jelleine-III is a naturally occurring peptide isolated from royal jelly, a substance produced by honeybees (Apis mellifera). researchgate.netnih.govcapes.gov.brmdpi.com The initial step involves the collection of royal jelly, with some studies specifying collection from 3-day-old larvae of Africanised honey bees. nih.gov

The primary extraction process focuses on separating the peptide fraction from other components of royal jelly. This is often achieved by first isolating the low molecular weight fraction, typically targeting compounds under 3 kDa. researchgate.net In seminal work by Fontana et al. (2004), crude royal jelly was processed to yield multiple fractions. nih.gov These initial fractions were then subjected to biological monitoring, such as antimicrobial activity assays, to identify those containing the peptides of interest. nih.gov Specifically, two fractions, designated 6 and 8, demonstrated notable activity and were selected for further purification. nih.gov This bio-guided fractionation is a critical step to efficiently narrow down the complex mixture to a subset of active components.

Table 1: Biological Source and Initial Extraction of this compound

ParameterDescriptionSource
Biological SourceRoyal Jelly from the honeybee, Apis mellifera. researchgate.netnih.govmdpi.com
Initial ProcessingSeparation of the low molecular weight fraction (< 3 kDa) from crude royal jelly. researchgate.net
Fractionation StrategyBio-guided fractionation based on antimicrobial activity monitoring. nih.gov
Active FractionsFractions 6 and 8 were identified as containing active peptides for further purification. nih.gov

Chromatographic Separation Methods for Peptide Purification

Chromatography is the cornerstone for purifying this compound from the pre-fractionated royal jelly extract. journalagent.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most frequently cited method for the purification of the jelleine family of peptides, including this compound. nih.govcapes.gov.brnih.govdergipark.org.tr

The process typically involves at least two successive RP-HPLC steps. nih.gov The first pass aims to separate the components within the active low-molecular-weight fractions. researchgate.net Researchers have employed columns such as a TOSOH-ODS column for this purpose. researchgate.net The separation is achieved by applying a mobile phase gradient, commonly a mixture of acetonitrile (B52724) and water, with trifluoroacetic acid (TFA) added to both solvents. researchgate.net A typical gradient might run from 5% to 60% acetonitrile over a set period, with the peptide elution monitored by UV absorbance at 220 nm. researchgate.net

Fractions collected from the initial HPLC run are then often subjected to a second round of purification. researchgate.netnih.gov This re-fractionation step can utilize an isocratic elution—where the mobile phase composition is held constant—to achieve a high degree of purity for the target peptide. researchgate.net For example, an isocratic elution with 55% acetonitrile containing TFA has been used to isolate specific jelleine peptides. researchgate.net

Table 2: Representative RP-HPLC Conditions for Jelleine Purification

ParameterConditionSource
TechniqueReversed-Phase High-Performance Liquid Chromatography (RP-HPLC) nih.govnih.gov
ColumnTOSOH-ODS (150 mm × 4.6 mm; 5 µm) researchgate.net
Mobile PhaseA: Water with 0.04% Trifluoroacetic Acid (TFA) B: Acetonitrile (MeCN) with 0.04% TFA researchgate.net
Elution (Step 1)Gradient elution from 5% to 60% MeCN over 45 minutes. researchgate.net
Elution (Step 2)Isocratic elution with 55% MeCN. researchgate.net
DetectionUV absorbance at 220 nm. researchgate.net

Spectrometric Approaches for Peptide Identification and Purity Assessment

Following purification, mass spectrometry is the definitive technique used to identify and characterize this compound. technologynetworks.com Methods such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed, often coupled with a Time-of-Flight (TOF) mass analyzer. acs.orgautobio.com.cn

Quadrupole Time-of-Flight (Q-Tof-MS/MS) mass spectrometry has been instrumental in the initial sequencing of this compound. nih.govcapes.gov.brnih.govdergipark.org.tr This technique allows for the determination of the peptide's amino acid sequence by analyzing the fragmentation patterns of the parent ion. researchgate.net Through this method, the primary structure of this compound was identified as EPFKLSLHL-NH2, indicating it is a nonapeptide with a C-terminal amidation. researchgate.netcapes.gov.br

The molecular mass of this compound has been precisely determined by these spectrometric methods. nih.govuniprot.org Electrospray mass spectrometry established its molecular weight at 1,082.32 Da. uniprot.org MALDI-TOF mass spectrometry serves as a complementary tool for confirming the molecular weight and assessing the purity of the purified peptide fractions. acs.orgresearchgate.netmedicineinsights.info

Table 3: Spectrometric Characterization of this compound

ParameterFindingSource
Identification MethodElectrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-Tof-MS/MS) researchgate.netnih.gov
Amino Acid SequenceEPFKLSLHL-NH2 (Glu-Pro-Phe-Lys-Leu-Ser-Leu-His-Leu-NH2) researchgate.netcapes.gov.br
Molecular Mass (Da)1,082.32 nih.govuniprot.org
Key Structural FeatureC-terminal is amidated. nih.gov

Primary Structure Elucidation and Sequence Analysis of Jelleine Iii

Determination of Amino Acid Sequence through Mass Spectrometry

The precise amino acid sequence of Jelleine-III was elucidated using mass spectrometry. researchgate.net Specifically, techniques such as electrospray ionization tandem mass spectrometry (ESI-MS/MS) have been instrumental in this process. researchgate.net This methodology allows for the accurate determination of the peptide's molecular mass and the fragmentation of the molecule to reveal the sequence of its constituent amino acid residues. Through this, this compound was identified as an octapeptide with the sequence EPFKLSLHL-NH2. researchgate.netmdpi.com

Comparative Sequence Analysis within the Jelleine Family (Jelleine-I, Jelleine-II, Jelleine-IV)

The jelleine family consists of several short peptides that share sequence similarities. nih.govjmb.or.kr A comparative analysis of this compound with Jelleine-I, Jelleine-II, and Jelleine-IV highlights the subtle yet significant variations that likely influence their individual antimicrobial activities. researchgate.netmdpi.com Jelleines I, II, and III have been shown to inhibit the growth of various bacteria and yeast, while Jelleine-IV is reported to be inactive. researchgate.netcabidigitallibrary.org

Table 1: Amino Acid Sequences of the Jelleine Family

Peptide Amino Acid Sequence
Jelleine-I PFKLSLHL-NH2
Jelleine-II TPFKLSLHL-NH2
This compound EPFKLSLHL-NH2

This table presents the primary amino acid sequences of Jelleine-I, Jelleine-II, this compound, and Jelleine-IV.

Structural Distinctions and Conservation Patterns across Jelleine Analogues

The jelleines exhibit a high degree of sequence conservation, with variations primarily at the N-terminus and the C-terminus. researchgate.netmdpi.com Jelleine-I, -II, and -III are all nine amino acids in length, while Jelleine-IV is an octapeptide, lacking the C-terminal Leucine (B10760876) (L) residue. mdpi.comresearchgate.net This absence of the final leucine residue in Jelleine-IV is considered a potential reason for its lack of antimicrobial activity. researchgate.net

The N-terminal position shows variability among the analogues. Jelleine-I has a Phenylalanine (F) at its N-terminus, whereas Jelleine-II has a Threonine (T) and this compound has a Glutamic acid (E). researchgate.netmdpi.com The presence of different residues at this position influences the peptides' properties. For instance, the Threonine and Glutamic acid residues in Jelleine-II and this compound, respectively, increase the hydrophilicity of the N-terminal region compared to Jelleine-I. researchgate.net

A significant conserved feature is the C-terminal amidation in Jelleine-I, -II, and -III, a common modification in antimicrobial peptides that can enhance stability and biological activity. The core sequence "PFKLSLH" is highly conserved across the family. The origin of this compound is currently not fully understood, whereas it is suggested that Jelleine-I, -II, and -IV may be generated from the proteolytic cleavage of the Major Royal Jelly Protein 1 (MRJP1). nih.govresearchgate.net

Table 2: Key Structural Features of Jelleine Analogues

Feature Jelleine-I Jelleine-II This compound Jelleine-IV
Number of Amino Acids 9 9 9 8
N-terminal Residue Phenylalanine (F) Threonine (T) Glutamic acid (E) Threonine (T)
C-terminal Residue Leucine (L) Leucine (L) Leucine (L) Histidine (H)

| C-terminal Modification | Amidation | Amidation | Amidation | None |

This table highlights the key structural differences and similarities among the four jelleine peptides.

Biosynthetic Pathways and Precursor Processing of Jelleine Iii

Elucidation of Major Royal Jelly Protein 1 (MRJP1) as the Parent Precursor

The Jelleine family of peptides, including Jelleine-III, are generated from the proteolytic processing of a larger precursor protein. nih.gov Extensive research has identified this parent protein as Major Royal Jelly Protein 1 (MRJP1). nih.govresearchgate.netresearchgate.netekb.egup.ac.za MRJP1 is the most abundant protein in royal jelly, constituting between 31% and 66% of the total protein content. nih.govekb.eg It is a weakly acidic glycoprotein (B1211001) that exists in both monomeric (55 kDa) and oligomeric forms (280-420 kDa). nih.govresearchgate.net

The primary sequence of MRJP1 contains the sequences of all four known Jelleine peptides located in its C-terminal region. nih.gov This discovery was foundational in understanding the origin of these peptides, establishing that they are not synthesized as individual small molecules but are instead cleaved from this large, multifunctional protein. researchgate.netekb.eg MRJP1 itself is secreted by the hypopharyngeal glands of young nurse honeybees and plays a crucial role in the nutrition and development of bee larvae, particularly in queen differentiation. ekb.egcaldic.com

Enzymatic Cleavage Mechanisms in this compound Formation

Jelleines are formed through the enzymatic cleavage of MRJP1. researchgate.netup.ac.za The specific mechanisms for each jelleine peptide vary, and the pathway for this compound is the least understood. Research suggests a multi-step process for other jelleines that provides a likely framework for this compound's biogenesis.

It is proposed that Jelleine-II is the initial peptide cleaved from MRJP1. nih.govresearchgate.net This hypothesis is based on the presence of an arginine residue at position 373 of the MRJP1 primary sequence, which is a recognized cleavage site for trypsin-like proteases present in royal jelly. nih.govresearchgate.netcaldic.com Following this initial cleavage, it is believed that unknown exoproteinases act on Jelleine-II to produce Jelleine-I (via cleavage at the N-terminus) and Jelleine-IV (via cleavage at the C-terminus). nih.govresearchgate.netresearchgate.net

However, the precise enzymatic pathway that leads to the formation of this compound remains unclear. nih.govresearchgate.netresearchgate.net this compound has the amino acid sequence EPFKLSLHL-NH2, which differs from Jelleine-II (TPFKLSLHL-NH2) at the N-terminus. fapesp.br This indicates a different cleavage event or further processing by an as-yet-unidentified peptidase.

Post-Translational Modifications and Their Influence on this compound Biogenesis

Post-translational modifications (PTMs) are crucial for the final structure and function of this compound and its biogenesis from the MRJP1 precursor. wikipedia.orgnih.gov These modifications occur both on the parent protein and on the peptide itself.

A key PTM of this compound is C-terminal amidation, indicated by the "-NH2" in its chemical formula. nih.govfapesp.br This is a common modification in bioactive peptides that can enhance stability and activity by protecting the peptide from degradation by carboxypeptidases. nih.gov

Recent proteomic studies have also identified phosphorylation as another significant PTM of royal jelly proteins, including MRJP1. This modification, the addition of a phosphate (B84403) group, is a key regulator of protein activity. wikipedia.org While research into the phosphoproteome of royal jelly is ongoing, these modifications on the MRJP1 precursor could alter its conformation and susceptibility to specific proteases, thereby influencing which Jelleine peptides are produced.

Structure Activity Relationship Sar of Jelleine Iii and Its Analogues

Influence of N-Terminal Residues on Antimicrobial Potency

The identity of the amino acid residues at the N-terminus of jelleine peptides has a profound impact on their antimicrobial strength. Jelleine-III has the sequence EPFKLSLHL-NH2, featuring a glutamic acid (E) residue at its N-terminus. unesp.br This contrasts with Jelleine-I (PFKLSLHL-NH2) and Jelleine-II (TPFKLSLHL-NH2), which have either no additional residue or a threonine (T) residue at this position, respectively. mdpi.comresearchgate.net

Further studies involving synthetic analogues have reinforced the importance of the N-terminal region. The addition of a tyrosine-glycine-glycine (YGG) triad (B1167595) to the N-terminus of Jelleines I-III was found to reduce or even completely abolish their biological activity. nih.gov

Role of C-Terminal Amidation in Bioactivity

A critical structural feature for the bioactivity of many antimicrobial peptides, including the jelleines, is the amidation of the C-terminal carboxyl group. Jelleines I, II, and III all possess a C-terminal amide (-NH2). mdpi.com This modification is vital for their function, as it removes the negative charge of the carboxylate group, thereby increasing the net positive charge of the peptide. core.ac.uk This enhanced cationicity is crucial for the initial electrostatic interaction with the negatively charged components of microbial cell membranes. explorationpub.com

The indispensable nature of the C-terminal structure is starkly illustrated by Jelleine-IV (TPFKLSLH-NH2). unesp.br Jelleine-IV is identical to Jelleine-II except for the deletion of the final amidated leucine (B10760876) (L) residue. caldic.com This single change results in the complete loss of antimicrobial activity, rendering Jelleine-IV inactive against all yeast and bacteria tested in various studies. unesp.brresearchgate.net The presence of a leucine residue in its amidated form at the C-terminus appears to be a mandatory structural requirement for the antimicrobial action of this peptide family. researchgate.net

Impact of Hydrophobicity and Cationic Charge on Antimicrobial Spectrum

This compound possesses a net charge of +1 at physiological pH, which is lower than the +2 charge of Jelleine-I and Jelleine-II. nih.gov This reduced net positive charge on this compound is a direct consequence of its N-terminal glutamic acid residue. The lower charge impairs the initial electrostatic interaction between the peptide and the bacterial membrane, which is a rate-limiting step for its antimicrobial action. nih.gov This leads to a narrower spectrum of activity for this compound, which is active against a more limited range of microorganisms compared to Jelleine-I and -II. researchgate.netnih.gov For example, while Jelleine-I and II are active against various Gram-positive and Gram-negative bacteria, this compound's activity is more restricted. researchgate.netresearchgate.net

Interactive Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Jelleines

This table displays the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of various microorganisms. A lower value indicates higher potency. "NT" means not tested.

Conformational Preferences and Their Correlation with Biological Efficacy

The three-dimensional structure that a peptide adopts upon interacting with a membrane is often directly correlated with its biological function. Circular dichroism analyses have shown that in a simple aqueous solution, Jelleine-I and Jelleine-II exist in a disordered, random coil conformation. nih.gov However, in a membrane-mimicking environment, such as in the presence of sodium dodecyl sulphate (SDS), they transition to a more ordered α-helical conformation. nih.gov This induced helicity is a common feature of membrane-active AMPs and is essential for their ability to disrupt the membrane.

Molecular Mechanisms of Antimicrobial Action of Jelleine Iii

Interaction Dynamics with Microbial Cell Membranes

The initial and most critical step in the antimicrobial action of jelleines is their interaction with the surface of the microbial cell. This process is governed by fundamental physicochemical principles, including electrostatic and hydrophobic forces.

The cell membranes of bacteria are rich in anionic phospholipids (B1166683), which impart a net negative charge to the surface. explorationpub.comnih.gov Cationic AMPs, which possess a net positive charge, are electrostatically attracted to these anionic surfaces. explorationpub.comnih.gov This initial attraction is a key determinant of their selectivity for microbial cells over host cells, whose outer membranes are typically zwitterionic and electrically neutral. explorationpub.com

Following the initial electrostatic binding, AMPs disrupt the membrane through various proposed mechanisms, leading to permeabilization. Common models include the "barrel-stave," "carpet-like," and "toroidal pore" models. caldic.comresearchgate.net

Barrel-Stave Model: Peptides insert into the membrane and aggregate to form a pore, with their hydrophobic regions facing the membrane lipids and their hydrophilic regions lining the channel. caldic.com

Carpet-Like Model: Peptides accumulate on the membrane surface, forming a "carpet." At a critical concentration, they disrupt the membrane in a detergent-like manner, leading to micellization. caldic.comresearchgate.net

Toroidal Pore Model: Peptides insert into the membrane, inducing the lipid monolayers to bend inward, creating a pore lined by both the peptides and the phospholipid head groups. caldic.comresearchgate.net

Molecular dynamics simulations of Jelleine-I suggest it acts via a toroidal pore mechanism. researchgate.netacs.org It is proposed that Jelleine-I aggregates on the membrane surface, exerts pressure on the bilayer to accommodate its structure, and subsequently forms pores that lead to leakage of cellular contents. acs.orgresearchgate.net While the specific pore formation model for Jelleine-III has not been explicitly detailed, its action is understood to be membrane-centric. However, its efficacy in forming these disruptive structures is diminished due to the weaker initial electrostatic attraction. nih.gov

The ultimate consequence of the interaction and pore formation by jelleines is the loss of microbial membrane integrity. researchgate.netmdpi.com Studies on Jelleine-I demonstrate that it effectively lyses bacterial cells, causing the release of intracellular components, such as DNA and ions, which can be measured by the leakage of material that absorbs light at 260 nm. acs.orgnih.gov This disruption of the membrane's barrier function leads to a collapse of essential electrochemical gradients and, ultimately, cell death. acs.org Jelleines I, II, and III are all known to exert their antimicrobial effects through this membrane disruption mechanism, though with varying degrees of potency. researchgate.net The reduced activity of this compound is consistent with its compromised ability to initiate strong interactions with the membrane surface. nih.gov

Intracellular Targets and Biochemical Perturbations in Microorganisms

While the primary mode of action for most AMPs, including the jelleine family, is membrane disruption, some can also translocate across the membrane to interact with intracellular targets. nih.govexplorationpub.com For instance, Jelleine-I has been shown to bind to genomic DNA within the microorganism, suggesting a secondary mechanism that could interfere with genetic replication. nih.govresearchgate.netnih.govresearchgate.net It has also been observed to induce the production of reactive oxygen species (ROS) in some bacteria. nih.govresearchgate.net

For this compound, specific intracellular targets have not been extensively documented in scientific literature. Its primary mechanism is considered to be its action on the plasma membrane. nih.gov The structural features that reduce its membrane activity likely also limit its ability to translocate into the cytoplasm and engage with potential intracellular components.

Selectivity Mechanisms against Microbial vs. Host Cell Membranes

A critical feature of promising AMPs is their ability to selectively target microbial cells while exhibiting minimal toxicity toward host (e.g., mammalian) cells. explorationpub.com This selectivity is largely driven by differences in membrane composition and net charge. As previously noted, the anionic nature of microbial membranes promotes electrostatic attraction with cationic peptides. nih.gov In contrast, mammalian cell membranes are primarily composed of zwitterionic phospholipids like phosphatidylcholine and sphingomyelin, resulting in an electrically neutral outer surface that has a weaker affinity for cationic AMPs. explorationpub.com

The reduced net positive charge of this compound (+1) inherently lessens its interaction with all cell types. nih.gov While this weakens its antimicrobial potency against bacteria, it would theoretically also result in very low interaction with the neutral membranes of host cells, contributing to its selective nature. Studies on Jelleine-I confirm it has negligible cytotoxicity toward mammalian cells, indicating an excellent selectivity profile for the peptide family. researchgate.netnih.govacs.org

Interactive Data Table: Activity of Jelleine Peptides against Candida albicans

PeptideSequenceNet Charge (at pH 7.2)Activity against C. albicansReference
Jelleine-IPFKISIHL-NH2+2Active researchgate.net
Jelleine-IITPFKISIHL-NH2+2Active researchgate.net
This compoundEPFKLSLHL-NH2+1Inactive researchgate.net
Jelleine-IVTPFKISIH-NH2+2Inactive researchgate.net

This compound, a peptide isolated from the royal jelly of honeybees (Apis mellifera), demonstrates a notable antimicrobial profile against a range of microorganisms. nih.gov The primary mechanism of its antibacterial action is understood to be the disruption of the microbial cell membrane integrity. nih.gov This action is characteristic of many antimicrobial peptides (AMPs), which are typically cationic and amphipathic, allowing them to selectively interact with the negatively charged components of microbial membranes.

The Jelleine family of peptides, including this compound, possesses a conserved sequence of seven amino acid residues, with variations at the C-terminal or N-terminal regions. nih.gov Specifically, Jelleines I-III feature a leucine (B10760876) residue at the C-terminal portion, which is suggested to be a crucial pharmacophore group for their antimicrobial activity. nih.gov These peptides generally have a net positive charge and a significant proportion of hydrophobic residues, which facilitates their interaction with and insertion into the lipid bilayers of microbial membranes. nih.gov

While the direct membrane-binding and disruption model is the principal explanation for the antimicrobial effects of the jelleine family, some studies on related jelleines suggest the possibility of additional, non-membrane-targeted actions. nih.gov For instance, research on Jelleine-I has indicated that it can induce the formation of reactive oxygen species (ROS) in both Escherichia coli and Staphylococcus aureus. nih.gov Furthermore, Jelleine-I has been shown to interact with intracellular targets such as genomic DNA, which contributes to its ability to inhibit microbial growth. nih.gov Although these specific intracellular mechanisms have been detailed for Jelleine-I, the structural similarities among the jelleines suggest that this compound may employ comparable multifaceted strategies to exert its antimicrobial effects.

This compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungi. uniprot.org This broad-spectrum activity underscores its potential as a template for the development of new antimicrobial agents. nih.gov

Absence of Cytolytic Activity against Non-Microbial Cells

A critical attribute of this compound and other members of the jelleine family is their selective toxicity towards microbial cells, with a marked absence of cytolytic activity against non-microbial, mammalian cells. nih.govuniprot.org This selectivity is a key factor for their potential therapeutic application.

Studies have consistently shown that jelleines, including this compound, exhibit low hemolytic activity against erythrocytes. nih.govmdpi.com For instance, biological assays have demonstrated that this compound does not cause significant lysis of rat erythrocytes. mdpi.com This lack of hemolytic activity is a strong indicator of its safety towards red blood cells.

Furthermore, research on Jelleine-I, a closely related peptide, has shown negligible cytotoxicity towards mammalian cells such as HEK293 and RAW 264.7 cells. nih.gov This indicates an excellent selectivity between prokaryotic and eukaryotic cells. nih.gov Jelleines are also reported not to induce degranulation of rat peritoneal mast cells, further supporting their non-inflammatory and non-cytolytic nature towards mammalian cells. uniprot.orguniprot.org The structural characteristics of jelleines, which allow them to target microbial membranes, are believed to be less effective against the cholesterol-rich membranes of mammalian cells, contributing to their selective action.

A comparative study investigating the effects of a jellein peptide on the parasite Leishmania major and on human THP-1 cells and red blood cells found that the peptide had a cytotoxic effect on the parasite but limited impact on the human cells. This further highlights the selective nature of this class of peptides.

The combination of potent antimicrobial action and low toxicity to mammalian cells makes this compound and its analogues promising candidates for further investigation as novel antimicrobial agents. nih.govnih.gov

Antimicrobial Spectrum of Jelleine Peptides

The following table summarizes the antimicrobial activity of Jelleine-I, -II, and -III as reported in the literature.

MicroorganismJelleine-IJelleine-IIThis compound
Gram-Positive Bacteria
Staphylococcus aureusActiveActiveActive uniprot.org
Staphylococcus saprophyticusActiveActiveActive uniprot.org
Bacillus subtilisActiveActive-
Gram-Negative Bacteria
Escherichia coliActiveActiveActive uniprot.org
Enterobacter cloacaeActiveActiveActive uniprot.org
Klebsiella pneumoniaeActiveActiveActive uniprot.org
Pseudomonas aeruginosaActiveActiveActive uniprot.org
Yeast/Fungi
Candida albicansActiveActiveActive uniprot.org

Comparative Antimicrobial Activities of Jelleine Iii

Efficacy against Gram-Positive Bacterial Strains

Jelleine-III has demonstrated inhibitory effects against certain Gram-positive bacteria. Research indicates that its activity is more circumscribed compared to other members of the jelleine family. nih.gov Studies have reported its effectiveness against Staphylococcus aureus and Staphylococcus saprophyticus. nih.gov However, its spectrum of activity against Gram-positive bacteria is considered narrower than that of Jelleine-I and Jelleine-II. nih.govmdpi.com

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of this compound against Gram-Positive Bacteria

Bacterial Strain This compound Jelleine-I Jelleine-II Reference
Staphylococcus aureus Active 2.5-61 2.5 nih.govresearchgate.net
Staphylococcus saprophyticus Active - - nih.gov
Bacillus subtilis Not Active 10.0 30.0 caldic.com

Note: "Active" indicates reported antimicrobial activity where a specific MIC value was not provided in the cited literature. "-" indicates that the data was not available in the referenced sources.

Efficacy against Gram-Negative Bacterial Strains

The activity of this compound extends to some Gram-negative bacterial species. It has been shown to be effective against Escherichia coli and Pseudomonas aeruginosa. nih.gov In comparison to other jelleines, its activity against Gram-negative bacteria is also considered limited. researchgate.net For instance, while Jelleine-I and Jelleine-II are active against a broader range of Gram-negative bacteria, this compound's activity is more selective. jmb.or.kr

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of this compound against Gram-Negative Bacteria

Bacterial Strain This compound Jelleine-I Jelleine-II Reference
Escherichia coli Active 2.5 15.0 nih.gov
Pseudomonas aeruginosa Active 32.0 - nih.gov

Note: "Active" indicates reported antimicrobial activity where a specific MIC value was not provided in the cited literature. "-" indicates that the data was not available in the referenced sources.

Antifungal Activity against Specific Yeast and Fungal Species

This compound has been reported to possess antifungal properties. researchgate.net However, studies have shown that it is not effective against Candida albicans. researchgate.netmdpi.com This is in contrast to Jelleine-I and Jelleine-II, which have demonstrated activity against this particular yeast. researchgate.netmdpi.com The available data suggests that the antifungal spectrum of this compound is limited.

**Table 3: Comparative Antifungal Activity (MIC in µg/mL) of Jelleines against *Candida albicans***

Fungal Species This compound Jelleine-I Jelleine-II Reference
Candida albicans Inactive 2.5-61 2.5 researchgate.net

Note: "Inactive" indicates that the compound did not show any activity against the tested species.

Relative Potency within the Jelleine Family and Other Royal Jelly AMPs

Within the jelleine family, which includes Jelleine-I, -II, -III, and -IV, this compound is considered to have a moderate and more selective antimicrobial activity. mdpi.com Jelleine-I and Jelleine-II generally exhibit the broadest spectrum and highest potency against both bacteria and fungi. mdpi.comresearchgate.net Jelleine-IV is reported to be inactive against the microorganisms tested. mdpi.comresearchgate.net

When compared to other antimicrobial peptides in royal jelly, such as Royalisin, the jelleines exhibit a different spectrum of activity. Royalisin shows strong activity against Gram-positive bacteria but is not effective against Gram-negative bacteria. researchgate.netplos.org In contrast, Jelleines-I, -II, and -III are active against both Gram-positive and some Gram-negative bacteria. researchgate.net This highlights the complementary nature of the different antimicrobial peptides present in royal jelly.

Synthetic Approaches and Design of Jelleine Iii Analogues

Solid-Phase Peptide Synthesis Methodologies

The primary method for producing Jelleine-III (Sequence: Glu-Pro-Phe-Lys-Ile-Ser-Ile-His-Leu-NH₂) and its analogues is Solid-Phase Peptide Synthesis (SPPS). researchgate.netnih.gov This technique, originally developed by Bruce Merrifield, allows for the efficient and controlled assembly of amino acids into a desired peptide sequence. wikipedia.org

The SPPS process begins with the C-terminal amino acid (Leucine in this compound) being covalently attached to an insoluble solid support, typically a resin bead. wikipedia.org The synthesis then proceeds by sequentially adding the subsequent amino acids. Each cycle of amino acid addition involves three main steps:

Deprotection: The N-terminus of the resin-bound amino acid is protected by a temporary chemical group, most commonly the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is removed using a mild base, such as piperidine, to expose a free amine for the next coupling reaction. wikipedia.orgbachem.com

Coupling: The next N-protected amino acid is activated and added to the reaction vessel. It forms a peptide bond with the free amine of the growing peptide chain attached to the resin. Excess reagents are used to drive the reaction to completion. wikipedia.org

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and soluble by-products, which simplifies the purification process significantly compared to solution-phase synthesis. bachem.comreddit.com

This cycle is repeated until the full peptide sequence is assembled. For this compound, this process is repeated for Histidine, Isoleucine, Serine, Isoleucine, Lysine, Phenylalanine, Proline, and finally Glutamic acid. The side chains of reactive amino acids, such as Lysine and Histidine, are also protected with stable protecting groups to prevent unwanted side reactions. researchgate.net

Once the synthesis is complete, the peptide is cleaved from the resin support using a strong acid, such as trifluoroacetic acid (TFA). This final step also removes the protecting groups from the amino acid side chains. researchgate.net The crude peptide is then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC), to yield the final, high-purity this compound peptide. researchgate.netmdpi.com The C-terminus of this compound is an amide (-NH₂), which is achieved by using a specific type of resin (e.g., Rink Amide resin) that releases the peptide as a C-terminal amide upon cleavage. researchgate.netmdpi.comcaldic.com

Rational Design of Modified this compound Sequences for Enhanced Properties

While this compound possesses inherent antimicrobial activity, its potency is considered lower than that of Jelleine-I and Jelleine-II. researchgate.netresearchgate.net This has prompted research into designing modified analogues to enhance its efficacy and stability. The rational design of these analogues focuses on strategic modifications to the peptide's sequence and structure.

Modifications at the N- and C-termini of jelleines have a profound impact on their biological activity. researchgate.netnih.gov The C-terminal Leucine (B10760876) amide is considered essential for the antimicrobial activity of Jelleines I, II, and III. researchgate.netresearchgate.net Its removal, as seen in Jelleine-IV, leads to a complete loss of activity. researchgate.netresearchgate.net

The N-terminus is a key target for modification. The native this compound has a Glutamic acid (Glu) residue at its N-terminus, which is believed to contribute to its reduced antimicrobial activity compared to Jelleine-I and -II. researchgate.netnih.gov Molecular dynamics simulations suggest that the polar Glu residue attracts more water molecules, potentially hindering the peptide's interaction with microbial membranes. nih.gov

One study specifically investigated the effect of adding a triad (B1167595) of amino acids (Tyrosine-Glycine-Glycine or YGG) to the termini of Jelleines I-III. researchgate.net The findings for this compound are summarized below:

This compound Analogue Modification Effect on Biological Activity Reference
YGG-Jelleine-IIIAddition of YGG to N-terminusReduction or total loss of biological activity researchgate.net
This compound-YGGAddition of YGG to C-terminusIncreased activity against S. aureus, E. coli, and S. enterica mdpi.com

These results highlight the critical role of the peptide's termini. N-terminal modifications can be detrimental, while C-terminal extensions may offer a viable strategy for enhancing the antimicrobial spectrum and potency of this compound. researchgate.net

Altering the amino acid composition within the peptide sequence is a common strategy to improve antimicrobial peptides. While much of the specific research has focused on Jelleine-I, the principles are directly applicable to the design of this compound analogues due to their high sequence homology.

Key substitution strategies include:

Enhancing Cationicity: Increasing the net positive charge of a peptide can strengthen its initial electrostatic attraction to negatively charged bacterial membranes. nih.gov Studies on Jelleine-I analogues have shown that substituting residues with positively charged amino acids like Arginine (Arg) can significantly boost antimicrobial activity. dntb.gov.uaresearchgate.net

Modulating Hydrophobicity: The balance of hydrophobic and hydrophilic residues is crucial. Substituting Phenylalanine (Phe) with the more hydrophobic Tryptophan (Trp) has been shown to improve the antimicrobial activity of Jelleine-I. dntb.gov.ua However, excessive hydrophobicity can sometimes lead to non-specific toxicity.

Halogenation: A powerful derivatization technique is the addition of halogen atoms (e.g., Bromine, Chlorine) to the Phenylalanine residue. Halogenated Jelleine-I derivatives have demonstrated a 1 to 8-fold increase in antimicrobial and anti-biofilm activity. mdpi.com This modification is a promising strategy for enhancing the potency of this compound.

The table below shows examples of modifications on the related Jelleine-I peptide that inform the rational design of this compound analogues.

Analogue Type Modification Strategy Observed Effect on Jelleine-I Potential Application for this compound Reference
Arginine-rich analogueSubstitute residues at positions 3, 5, 7 with ArgSignificantly improved bioactivity, especially against Gram-negative bacteriaEnhance antimicrobial potency by increasing positive charge dntb.gov.uaresearchgate.net
Tryptophan substitutionReplace Phenylalanine (Phe) with Tryptophan (Trp)Improved antimicrobial activityEnhance membrane interaction and potency dntb.gov.ua
Halogenated derivativesAdd Br, Cl, or I to the Phe residueIncreased antimicrobial activity and proteolytic stabilityImprove both potency and stability

Influence of Synthetic Modifications on Antimicrobial Efficacy and Stability

Synthetic modifications directly influence the effectiveness and durability of this compound analogues. The presence of Glutamic acid at the N-terminus of native this compound is linked to its reduced spectrum of activity compared to other jelleines. researchgate.netresearchgate.net Therefore, substituting this residue is a primary target for improving efficacy.

As demonstrated, the addition of a YGG sequence to the N-terminus of this compound negatively impacts its function, likely by interfering with the crucial peptide-membrane interaction. researchgate.net Conversely, C-terminal extension with the same sequence enhanced its efficacy against several key bacterial pathogens, indicating that this modification can favorably alter its mechanism of action or target interaction. researchgate.net

Stability, particularly against degradation by proteases, is a major hurdle for peptide-based therapeutics. Jelleines are known to be susceptible to hydrolysis by proteases. researchgate.net Chemical derivatizations offer a solution to this problem. Halogenation of the Phenylalanine residue in Jelleine-I not only boosted its antimicrobial power but also significantly increased its chemical stability and resistance to enzymatic degradation. This approach is highly relevant for creating more robust and durable this compound analogues suitable for therapeutic development.

Advanced Methodologies for Jelleine Iii Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution at atomic resolution. mdpi.commdpi.com This method relies on the magnetic properties of atomic nuclei and can provide detailed information on bond connectivities, dihedral angles, and interatomic distances, which are used as restraints to calculate a model of the peptide's structure. mdpi.com

For a peptide like Jelleine-III, NMR studies would typically involve dissolving a synthesized and purified sample in a solvent that mimics a biological environment, such as an aqueous buffer or a micellar solution (e.g., sodium dodecyl sulfate - SDS) that emulates a cell membrane. nih.gov A suite of 2D NMR experiments, including Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), would be performed.

TOCSY experiments help in assigning the specific resonances to each atom within an amino acid residue.

NOESY experiments detect protons that are close in space (typically < 5 Å), providing the crucial distance restraints needed to define the peptide's fold. mdpi.com

Additionally, the measurement of scalar coupling constants (³J-couplings) can provide information about the backbone dihedral angles (phi, ψ), which are characteristic of specific secondary structures like helices or sheets. mdpi.com While these methods are standard for peptide structural analysis, specific, high-resolution NMR conformational studies dedicated exclusively to this compound are not extensively detailed in the available scientific literature. However, broader biophysical analyses indicate that this compound exhibits an undefined conformational preference, suggesting it does not adopt a stable, well-defined three-dimensional structure even in membrane-mimicking environments. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely used method for rapidly assessing the secondary structure of peptides and proteins in solution. mdpi.comresearchgate.net The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a characteristic signature for different types of secondary structures. researchgate.net

α-Helical structures are typically identified by two negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm. researchgate.net

β-Sheet structures show a single negative band near 217 nm and a positive band around 195 nm. researchgate.net

Random coil or unordered structures are characterized by a strong negative band below 200 nm. mdpi.com

Studies on the jelleine family have utilized CD spectroscopy to monitor conformational changes upon interaction with membrane mimetics. For Jelleine-I and Jelleine-II, analyses show they exist in a random coil conformation in aqueous buffer but transition to a helical conformation in the presence of anionic membrane mimetics like SDS. nih.gov

In contrast, this compound displays a distinct behavior. CD analysis revealed that this compound has an "undefined conformational preference" in the presence of SDS. nih.gov This indicates that it does not fold into a stable α-helical or β-sheet structure upon interacting with the membrane mimetic. This lack of a defined structure is attributed to its reduced net positive charge (+1 at physiological pH) compared to other jelleines. The presence of a glutamate residue in its sequence diminishes the electrostatic attraction required for a strong interaction with the anionic membrane surface, which is often the trigger for the conformational change observed in other antimicrobial peptides. nih.gov

PeptideConformation in Aqueous Buffer (pH 7)Conformation in SDS MicellesReference
Jelleine-IRandom CoilHelical nih.gov
Jelleine-IIRandom CoilHelical nih.gov
This compoundRandom CoilUndefined / Unordered nih.gov

Molecular Dynamics (MD) Simulations for Peptide-Membrane Interactions

Molecular Dynamics (MD) simulations are a computational methodology used to study the physical movement of atoms and molecules over time. nih.gov For peptides like this compound, MD simulations provide invaluable, atomistic-level insights into their dynamic interactions with lipid bilayers, which are computationally modeled to represent bacterial or host cell membranes. mdpi.com

The process typically involves:

System Setup: A virtual box is created containing the peptide, a lipid bilayer of defined composition (e.g., POPC/POPG to mimic a bacterial membrane), and solvent molecules (water and ions).

Simulation: The forces between all atoms are calculated using a force field (e.g., GROMOS, CHARMM), and Newton's equations of motion are solved iteratively to simulate the trajectory of each atom over a set period, often ranging from nanoseconds to microseconds. arxiv.org

Analysis: The resulting trajectories are analyzed to understand various aspects of the interaction, such as the peptide's binding orientation, depth of insertion into the membrane, conformational changes upon binding, and the potential formation of pores or other membrane disruptions. mdpi.commdpi.com

While MD simulations have been successfully applied to other antimicrobial peptides to elucidate their mechanisms, specific MD studies focusing on this compound are not prominently featured in the current scientific literature. Such simulations would be instrumental in visualizing how its unique sequence and reduced charge affect its ability to approach, bind to, and potentially disrupt a lipid bilayer, complementing the experimental findings from CD spectroscopy.

Fluorescence Spectroscopy and Microscopy for Cellular Localization Studies

Fluorescence-based techniques are essential tools for visualizing the localization and uptake of peptides within cells. nih.govaddgene.org These methods utilize fluorescently labeled molecules to track the peptide's journey into or onto a cell.

Fluorescence Spectroscopy on cell lysates can quantify the amount of peptide that has been internalized by a cell population. However, a more detailed understanding of localization is achieved through microscopy. nih.gov

Confocal Fluorescence Microscopy offers high-resolution imaging of live or fixed cells, allowing for the precise subcellular localization of a fluorescently tagged peptide. nih.gov The methodology involves:

Labeling: this compound would be chemically synthesized with a fluorescent dye (a fluorophore) covalently attached. Common dyes include carboxyfluorescein or TAMRA.

Incubation: Live cells are incubated with the labeled peptide for a specific duration.

Co-staining: To identify specific organelles, cells can be co-stained with markers for structures like the plasma membrane (e.g., WGA-Alexa488), nucleus (e.g., DAPI or Hoechst stain), or endosomes. researchgate.net

Imaging: A confocal microscope is used to scan the sample with a laser, exciting the fluorophores. The emitted light is detected, and a 3D image is reconstructed, showing the location of the peptide relative to the cellular structures.

This approach can distinguish between peptides that remain bound to the outer cell membrane and those that are internalized into the cytoplasm or specific organelles. nih.gov Despite the power of this technique, studies specifically applying fluorescence microscopy to determine the cellular localization of this compound have not been documented in the reviewed scientific literature.

Future Research Directions and Biotechnological Prospects for Jelleine Iii

Exploration of Broader Antimicrobial Spectrum, Including Resistant Strains

Initial studies have shown that Jelleine-III possesses activity against a range of Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. uniprot.orgresearchgate.net Specifically, it has demonstrated efficacy against Staphylococcus aureus, Staphylococcus saprophyticus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov However, its antimicrobial spectrum is considered narrower than that of Jelleine-I and Jelleine-II. nih.gov

A critical area for future investigation is the comprehensive evaluation of this compound's activity against a wider array of clinically relevant microorganisms. This includes multidrug-resistant (MDR), extensively drug-resistant (XDR), and pandrug-resistant (PDR) bacterial strains, which pose a significant global health threat. nih.govacs.org Research on the related peptide, Jelleine-I, has already shown promise against MDR strains of Acinetobacter baumannii, suggesting that this compound may also harbor activity against such challenging pathogens. nih.govacs.org

Systematic screening of this compound against panels of resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and carbapenem-resistant Enterobacteriaceae (CRE), is warranted. Understanding the molecular basis of its interactions with the cell membranes of these resistant organisms could reveal novel mechanisms of action that bypass existing resistance pathways. nih.gov

Table 1: Known Antimicrobial Spectrum of this compound

CategoryOrganismActivity
Gram-positive BacteriaStaphylococcus aureusActive
Staphylococcus saprophyticusActive
Gram-negative BacteriaEscherichia coliActive
Pseudomonas aeruginosaActive
Enterobacter cloacaeActive
Klebsiella pneumoniaeActive
YeastCandida albicansActive

Synergistic Effects with Other Antimicrobial Agents

The combination of AMPs with conventional antibiotics is a promising strategy to enhance antimicrobial efficacy, reduce required dosages, and potentially overcome resistance. nih.gov Future studies should investigate the synergistic potential of this compound when used in combination with various classes of antibiotics.

Checkerboard assays are a standard method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents (synergy, additivity, or antagonism). Investigating this compound in combination with antibiotics that have different mechanisms of action could reveal potent pairings. For instance, combining this compound, which likely disrupts the cell membrane, with an antibiotic that inhibits protein or DNA synthesis could lead to a powerful synergistic effect. nih.govfrontiersin.org

Furthermore, exploring synergy with other AMPs, such as those from different families or with complementary modes of action, could also yield promising results. mdpi.com Research on other AMPs has demonstrated successful synergistic effects with antibiotics like chloramphenicol, meropenem, and rifampicin. nih.gov

Investigation of Novel Delivery Systems for Enhanced Bioavailability in Pre-clinical Models (e.g., Targeted Peptide Delivery)

A significant hurdle for the clinical application of peptide-based therapeutics is their susceptibility to enzymatic degradation and poor bioavailability. frontiersin.orgmdpi.com To overcome these challenges, the development of novel drug delivery systems (DDSs) for this compound is crucial.

Encapsulation of this compound into nanocarriers such as liposomes, polymeric nanoparticles, or metallic nanoparticles could protect it from proteases, improve its stability, and facilitate controlled release. mdpi.com For instance, gold nanoparticles have been shown to enhance the antibacterial properties of other AMPs. mdpi.com

Targeted delivery systems can further enhance the therapeutic index of this compound by directing it specifically to the site of infection. This can be achieved by functionalizing the surface of the nanocarriers with ligands that bind to specific receptors on microbial cells. Such targeted approaches would minimize off-target effects and increase the local concentration of the peptide at the infection site. mdpi.com Pre-clinical evaluation of these novel formulations in animal models of infection will be essential to assess their in vivo efficacy and pharmacokinetic profiles.

Elucidation of Additional Non-Antimicrobial Biological Activities at the Molecular Level (excluding human health benefits)

While the primary focus has been on its antimicrobial properties, this compound may possess other biological activities at the molecular level that are not directly related to human health benefits but are of scientific interest. Jelleines I-III have been noted for their role in the preservation of royal jelly, suggesting a broader biological function in protecting bee larvae from pathogens. nih.govresearchgate.netresearchgate.net

Investigating the effects of this compound on various cellular processes in non-mammalian systems could uncover novel functions. For example, its interaction with fungal or plant cells could reveal impacts on cell signaling, development, or defense mechanisms in these organisms. Exploring its potential enzymatic or enzyme-inhibitory activities could also provide new insights. The origin of this compound is currently not fully understood, unlike Jelleine-I, -II, and -IV which are derived from Major Royal Jelly Protein 1 (MRJP-1). researchgate.netmdpi.com Elucidating its biosynthetic pathway could provide clues to its primary biological role within the honeybee colony.

Biotechnological Production and Scaling of this compound and its Potent Analogues

For any practical application of this compound, a reliable and scalable production method is essential. Natural extraction from royal jelly is not a viable option for large-scale production due to low yields and high costs. frontiersin.org Therefore, biotechnological production methods are a key area for future research.

Recombinant DNA technology offers a promising approach for the large-scale synthesis of this compound. This involves cloning the gene encoding this compound into a suitable expression system, such as bacteria (E. coli), yeast (Pichia pastoris), or even plant-based systems. Optimization of fermentation conditions and purification protocols will be critical to achieve high yields of the pure peptide.

Furthermore, the creation and screening of this compound analogues could lead to the development of peptides with enhanced antimicrobial activity, improved stability, or reduced production costs. Techniques such as amino acid substitution, truncation, or the addition of chemical modifications like halogenation have been successfully used to improve the properties of other AMPs, including Jelleine-I. nih.govfrontiersin.org These potent analogues could then be produced using the same biotechnological platforms developed for the parent peptide.

Q & A

Q. What are the standard protocols for synthesizing and characterizing Jelleine-III in vitro?

Methodological Answer: Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by purification via reverse-phase HPLC (≥95% purity) . Characterization requires mass spectrometry (MS) for molecular weight verification and circular dichroism (CD) spectroscopy to confirm secondary structure (e.g., α-helical content). Nuclear magnetic resonance (NMR) is used for 3D structural elucidation, with experimental parameters (e.g., temperature, solvent) documented to ensure reproducibility .

Q. How can researchers validate the antimicrobial activity of this compound against Gram-negative bacteria?

Methodological Answer: Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., polymyxin B) and account for variables like bacterial growth phase and media composition. Data should be analyzed using dose-response curves and statistical tools (e.g., ANOVA with post-hoc tests) to assess significance. Replicate experiments across independent labs to address biological variability .

Q. What in vitro models are appropriate for studying this compound’s cytotoxicity in mammalian cells?

Methodological Answer: Employ MTT or resazurin assays on human cell lines (e.g., HEK-293) to measure viability. Normalize results to untreated controls and report IC₅₀ values. Include flow cytometry to distinguish apoptosis/necrosis mechanisms. Pre-treat cells with endotoxin-free this compound (verified via LAL assay) to avoid confounding immune responses .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioactivity across studies be systematically addressed?

Methodological Answer: Conduct a meta-analysis of published datasets, focusing on variables such as peptide concentration ranges, bacterial strains, and assay conditions (e.g., pH, ionic strength). Use statistical tools like Cohen’s d to quantify effect sizes and identify outliers. Replicate disputed results under controlled conditions, ensuring batch-to-batch consistency in peptide synthesis .

Q. What experimental designs optimize the study of this compound’s structure-activity relationships (SAR)?

Methodological Answer: Implement alanine scanning mutagenesis to identify critical residues for antimicrobial activity. Pair this with molecular dynamics simulations (e.g., GROMACS) to correlate structural fluctuations with functional data. Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics to bacterial membranes .

Q. How should researchers design experiments to resolve discrepancies between in vitro and in vivo efficacy of this compound?

Methodological Answer: Use murine infection models to compare pharmacokinetic parameters (e.g., half-life, biodistribution) with in vitro MICs. Incorporate fluorescently labeled this compound for real-time tracking in vivo via intravital microscopy. Analyze tissue homogenates using LC-MS/MS to quantify peptide degradation products .

Q. What methodologies are recommended for investigating this compound’s stability under physiological conditions?

Methodological Answer: Simulate physiological environments (e.g., human serum, digestive enzymes) and monitor degradation via HPLC-MS over time. Compare stability across formulations (e.g., liposomal encapsulation vs. free peptide). Use Arrhenius plots to predict shelf-life under varying storage conditions .

Data Analysis & Contradiction Management

Q. How can researchers statistically analyze variations in this compound’s activity across bacterial species?

Methodological Answer: Apply hierarchical clustering or principal component analysis (PCA) to group bacterial strains by susceptibility patterns. Use machine learning (e.g., random forests) to identify genomic or proteomic features (e.g., membrane lipid composition) predictive of this compound resistance .

Q. What steps mitigate bias in high-throughput screening of this compound derivatives?

Methodological Answer: Randomize plate layouts and include inter-plate controls (e.g., Z’-factor validation). Normalize data using robust z-scores and apply false discovery rate (FDR) correction. Cross-validate hits with orthogonal assays (e.g., time-kill curves) to eliminate false positives .

Q. How should conflicting results from fluorescence-based vs. functional assays (e.g., membrane depolarization) be reconciled?

Methodological Answer: Perform dual-labeling experiments (e.g., DiSC₃(5) for membrane potential and SYTOX Green for membrane integrity). Use confocal microscopy to spatially resolve peptide localization and activity. Quantify correlations via Pearson’s coefficient and compare kinetics using time-lapse data .

Ethical & Reproducibility Considerations

Q. What ethical guidelines apply to in vivo studies of this compound in animal models?

Methodological Answer: Follow ARRIVE 2.0 guidelines for experimental design and reporting. Obtain approval from institutional animal care committees (IACUC) and include detailed protocols for humane endpoints (e.g., weight loss thresholds). Share raw data via repositories like Zenodo to enhance transparency .

Q. How can researchers ensure reproducibility of this compound’s activity in multi-center studies?

Methodological Answer: Standardize protocols using SOPs for peptide synthesis, storage, and assay conditions. Distribute aliquots from a central batch to all participating labs. Use blind testing and cross-lab validation with shared positive/negative controls. Publish negative results to reduce publication bias .

Advanced Mechanistic Probes

Q. What techniques elucidate this compound’s interaction with host cell membranes vs. bacterial targets?

Methodological Answer: Employ giant unilamellar vesicles (GUVs) with varying lipid compositions to mimic host/bacterial membranes. Use quartz crystal microbalance with dissipation (QCM-D) to quantify binding dynamics. Pair with cryo-EM to visualize pore formation at near-atomic resolution .

Q. How can transcriptomic or proteomic approaches identify off-target effects of this compound?

Methodological Answer: Perform RNA-seq on treated vs. untreated bacterial/host cells, followed by pathway enrichment analysis (e.g., GO, KEGG). Validate findings with targeted proteomics (e.g., SRM/MRM) for key biomarkers. Use CRISPR interference (CRISPRi) to knock down putative off-target genes and assess phenotypic rescue .

Q. What strategies optimize this compound’s synergistic effects with conventional antibiotics?

Methodological Answer: Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Validate synergy via time-kill assays and in vivo co-administration models. Apply mechanistic models (e.g., Bliss independence) to distinguish additive vs. synergistic interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.